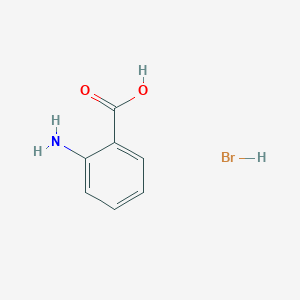
2-aminobenzoic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzoic acid;hydrobromide, also known as anthranilic acid hydrobromide, is an aromatic compound with the molecular formula C7H7NO2·HBr. This compound is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. It is commonly used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann transposition reaction in a basic medium. The reaction involves the following steps :
- Dissolve sodium hydroxide in deionized water and cool the solution in an ice bath.
- Add bromine to the solution and stir until the brown color disappears.
- Add finely divided phthalimide and a solution of sodium hydroxide.
- Allow the temperature to rise spontaneously and maintain stirring.
- Neutralize the reaction mixture with hydrochloric acid and isolate the precipitate by vacuum filtration.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid typically involves the same Hofmann transposition reaction, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Aminobenzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of dyes, pharmaceuticals, and polymers.
Biology: Acts as a precursor in the biosynthesis of tryptophan and other amino acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of corrosion inhibitors, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Aminobenzoic acid;hydrobromide can be compared with other similar compounds such as:
3-Aminobenzoic Acid: Differing in the position of the amino group, leading to different reactivity and applications.
4-Aminobenzoic Acid:
Uniqueness
This compound is unique due to its dual functional groups (amine and carboxylic acid) and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
62876-54-4 |
|---|---|
Molecular Formula |
C7H8BrNO2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-aminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H7NO2.BrH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H |
InChI Key |
MMJMXMHLCRRAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
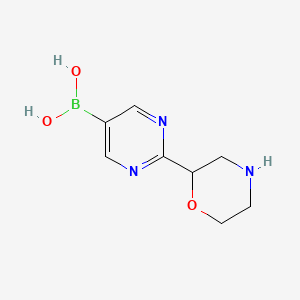
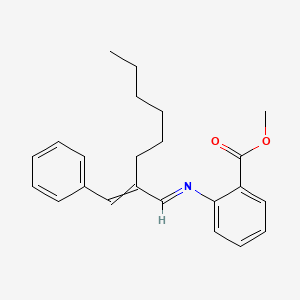
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)


![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
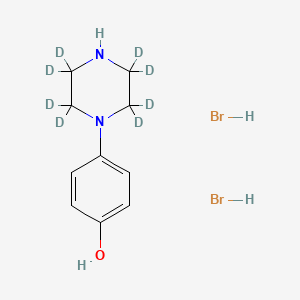
![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
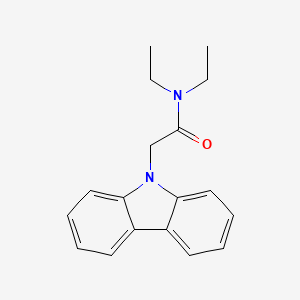
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)

![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
